
2-Iodo-5-(pyridin-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-(pyridin-2-yl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the second position and a pyridin-2-yl group at the fifth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-(pyridin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-iodopyridine with an oxazole precursor under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and to minimize human error. The use of high-throughput screening techniques helps in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-5-(pyridin-2-yl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation and reduction reactions, often facilitated by catalysts like palladium or platinum.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly with dienophiles, to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while cycloaddition reactions can produce fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
2-Iodo-5-(pyridin-2-yl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-5-(pyridin-2-yl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The oxazole ring and the pyridin-2-yl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
2-Iodo-5-(pyridin-3-yl)oxazole: Similar structure but with the pyridinyl group at the third position.
2-Bromo-5-(pyridin-2-yl)oxazole: Similar structure but with a bromine atom instead of iodine.
2-Chloro-5-(pyridin-2-yl)oxazole: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 2-Iodo-5-(pyridin-2-yl)oxazole is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity compared to its bromo and chloro analogs. The iodine atom’s larger size and polarizability enhance the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C8H5IN2O |
|---|---|
Peso molecular |
272.04 g/mol |
Nombre IUPAC |
2-iodo-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5IN2O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H |
Clave InChI |
SHMVZGQFXAGZFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CN=C(O2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)
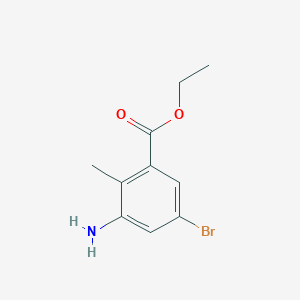


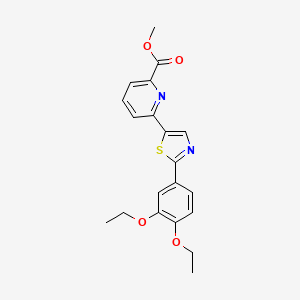

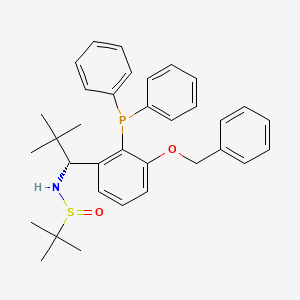

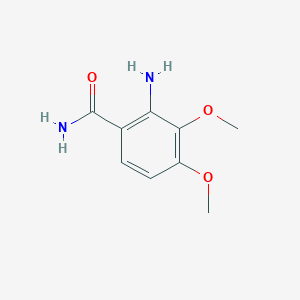
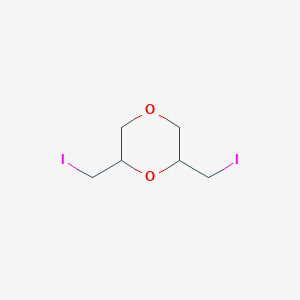
![4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
